Compound Description: Ro 64-6198 is a potent and selective agonist of the opioid receptor like-1 (ORL-1) receptor. [] It has been shown to produce discriminative stimulus effects in rats that are distinct from those of μ, κ, and δ opioid receptor agonists. [] This suggests that Ro 64-6198 may have unique pharmacological properties compared to other opioid receptor ligands.
Morphine
Compound Description: Morphine is a potent μ-opioid receptor agonist widely used as an analgesic. [] It produces robust discriminative stimulus effects in rats, which can be blocked by the opioid antagonist naloxone. []
Relevance: Morphine serves as a pharmacological comparison point in the study exploring the discriminative stimulus effects of Ro 64-6198. [] Both morphine and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol interact with opioid receptors, although their specific receptor targets and pharmacological profiles differ.
Compound Description: U50,488 is a selective κ-opioid receptor agonist. [] It has been used extensively in research to investigate the role of the κ-opioid receptor in various physiological and behavioral processes.
Relevance: Similar to morphine, U50,488 serves as a pharmacological tool in the study of Ro 64-6198, highlighting distinct pharmacological profiles. [] Both U50,488 and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol target opioid receptors, but their specific receptor affinities and downstream effects differ.
Compound Description: SNC-80 is a selective δ-opioid receptor agonist. [, ] It has been explored for its potential therapeutic effects in various conditions, including Parkinson's disease. [] Studies have shown that the antiparkinsonian effects of SNC-80 can be potentiated by blocking the nociceptin/orphanin FQ (N/OFQ) receptor. []
Relevance: SNC-80, another opioid receptor ligand, is included in the Ro 64-6198 study to further delineate distinct pharmacological effects. [] While both SNC-80 and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol interact with the opioid system, their specific receptor targets and downstream consequences differ.
Codeine
Compound Description: Codeine is a naturally occurring opioid commonly used as an analgesic and cough suppressant. It acts as a prodrug, being metabolized to morphine in the body. []
Relevance: Included in the study examining Ro 64-6198's discriminative stimulus effects, codeine, like morphine, primarily acts as a μ-opioid receptor agonist. [] Both codeine and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol fall under the umbrella of opioid-interacting compounds, but their specific targets and pharmacological profiles differ.
Buprenorphine
Compound Description: Buprenorphine is a partial agonist of the μ-opioid receptor and an antagonist of the κ-opioid receptor. [] This unique pharmacological profile makes it useful for treating opioid addiction and chronic pain.
Relevance: Buprenorphine's inclusion in the Ro 64-6198 study helps distinguish the unique pharmacological properties of each compound. [] While both buprenorphine and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol interact with the opioid system, their specific receptor interactions and downstream effects differ.
Naloxone
Compound Description: Naloxone is a competitive antagonist of opioid receptors, particularly the μ-opioid receptor. [] It is used to reverse opioid overdose and is commonly administered in combination with opioids to reduce the risk of respiratory depression.
Relevance: Naloxone acts as a control in the Ro 64-6198 research, highlighting the distinct pharmacological profiles of the investigated compounds. [] Both naloxone and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol interact with the opioid system, but their actions are in opposition, with naloxone blocking opioid receptor activation.
Compound Description: J-113397 is a selective antagonist of the ORL-1 receptor. [, ] It has been shown to block the discriminative stimulus effects of Ro 64-6198 in rats, confirming the involvement of the ORL-1 receptor in mediating the effects of this compound. [] Additionally, J-113397, in combination with the δ-opioid receptor agonist SNC-80, synergistically attenuates Parkinsonism in animal models. []
Relevance: As a selective antagonist of the ORL-1 receptor, J-113397 is used to confirm the involvement of the ORL-1 receptor in mediating the effects of Ro 64-6198. [] While both J-113397 and (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol target the ORL-1 receptor, J-113397 acts as an antagonist, blocking the receptor's activation.
Compound Description: RTI-5989-97 is a κ-opioid receptor antagonist. [] This compound displays a long duration of action in vivo, which has been attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1. []
Compound Description: RTI-5989-194 is another κ-opioid receptor antagonist exhibiting a long duration of action. [] Similar to RTI-5989-97, its prolonged activity is linked to its capacity to activate JNK1. []
Compound Description: RTI-5989-241 is a long-acting κ-opioid receptor antagonist, characterized by its ability to activate JNK1. [] This activation is implicated in its extended duration of action in vivo. []
Nor-binaltorphimine (nor-BNI)
Compound Description: Nor-BNI is a highly selective and potent κ-opioid receptor antagonist. [] It has been instrumental in research for elucidating the role of the κ-opioid receptor in various physiological and behavioral processes, including pain, addiction, and stress.
Relevance: Nor-BNI, like (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, acts as a κ-opioid receptor antagonist. [] Both compounds are classified as antagonists within the opioid receptor family, highlighting their shared ability to block the activity of this receptor subtype.
Compound Description: JDTic is another long-acting κ-opioid receptor antagonist known for its ability to activate JNK1, contributing to its extended duration of action. []
Relevance: JDTic, similar to (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, targets the κ-opioid receptor as an antagonist. [] Both compounds fall within the κ-opioid receptor antagonist category, further demonstrating the diversity within this group.
Canagliflozin
Compound Description: Canagliflozin is an antidiabetic drug used to improve glycemic control in patients with type 2 diabetes. [] It works by inhibiting sodium-glucose cotransporter 2 (SGLT2) in the kidneys, thereby decreasing renal glucose reabsorption and increasing urinary glucose excretion. []
Glimepiride
Compound Description: Glimepiride is a third-generation sulfonylurea drug used in the treatment of type 2 diabetes mellitus. [] It primarily works by stimulating insulin release from the pancreas and enhancing insulin sensitivity in target tissues. []
Relevance: Although structurally different from (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, glimepiride is mentioned in the provided papers in the context of developing and validating analytical methods, particularly RP-HPLC methods. [] This underscores the importance of robust analytical techniques for studying and characterizing diverse pharmaceutical compounds.
Ezetimibe
Compound Description: Ezetimibe is a lipid-lowering drug that selectively inhibits the intestinal absorption of cholesterol. [] It is often used in combination with statins to treat hypercholesterolemia. []
Relevance: While structurally distinct from (3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, ezetimibe is mentioned in the context of RP-HPLC method development and validation for simultaneous estimation with glimepiride in pharmaceutical formulations. [] This highlights the application of sophisticated analytical techniques for analyzing combinations of drugs in pharmaceutical dosage forms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.